1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis-

Description

Systematic IUPAC Nomenclature and CAS Registry Information

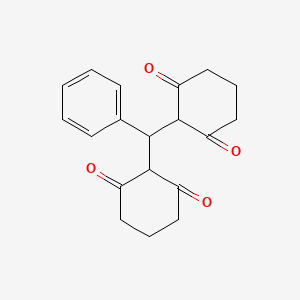

The compound 2,2'-(phenylmethylene)bis(1,3-cyclohexanedione) is systematically named according to IUPAC rules as 2,2'-(phenylmethylidene)bis(cyclohexane-1,3-dione) . This nomenclature reflects its core structure: two 1,3-cyclohexanedione moieties linked by a phenyl-substituted methylene bridge at their 2-positions. The phenylmethylene group (–CH(C6H5)–) serves as the central connector, while each cyclohexanedione unit contains ketone functional groups at the 1- and 3-positions of the six-membered ring.

The CAS Registry Number for this compound is 55771-10-3 , a unique identifier assigned by the Chemical Abstracts Service (CAS). Its molecular formula is C19H20O4 , with a molecular weight of 312.365 g/mol . The structural formula can be represented as two cyclohexane rings, each bearing two ketone groups, bridged by a methylene group attached to a benzene ring.

| Property | Value |

|---|---|

| CAS Registry Number | 55771-10-3 |

| Molecular Formula | C19H20O4 |

| Molecular Weight | 312.365 g/mol |

| IUPAC Name | 2,2'-(Phenylmethylidene)bis(cyclohexane-1,3-dione) |

Structural Isomerism and Tautomeric Forms

The molecule’s rigidity, imposed by the phenylmethylene bridge and conjugated diketone systems, limits classical structural isomerism. However, conformational isomerism may arise due to the flexibility of the cyclohexane rings. For example, each cyclohexanedione unit can adopt chair or boat conformations, as observed in related 1,3-cyclohexanedione derivatives. Computational studies on analogous systems suggest that chair conformers are typically more stable due to reduced steric strain.

Keto-enol tautomerism , a hallmark of 1,3-diketones, is another critical consideration. In 1,3-cyclohexanedione derivatives, the enol form stabilizes via intramolecular hydrogen bonding between the enolic hydroxyl group and a neighboring ketone oxygen. For 2,2'-(phenylmethylene)bis(1,3-cyclohexanedione), the presence of two diketone units creates multiple potential tautomeric pathways. Theoretical models of similar compounds predict that the diketo form dominates in nonpolar environments, while polar solvents or catalytic acids may shift the equilibrium toward enolic forms. The phenylmethylene bridge likely further stabilizes the diketo tautomer by delocalizing electron density through resonance with the aromatic ring.

Synonymous Chemical Designations and Registry Numbers

This compound is recognized under multiple synonymous designations across chemical databases, reflecting variations in naming conventions and registry systems:

| Synonym | Registry Identifier |

|---|---|

| Oprea1_683012 | N/A |

| SCHEMBL9455984 | N/A |

| DTXSID70404975 | EPA Substance Registry |

| Z89277578 | N/A |

| AB01117351-03 | N/A |

| NCGC00337850-01 | NCI Global Compound |

| WAY-297524 | Pharmaceutical code |

In addition to its primary CAS number (55771-10-3), the compound is cross-referenced in PubChem under CID 4620361 . Its Wikidata entry (Q82209343) consolidates structural and identifier data from diverse sources. The Canonical SMILES string C1CC(=O)C(C(=O)C1)C(C2C(=O)CCCC2=O)C3=CC=CC=C3 provides a standardized representation of its connectivity.

Properties

IUPAC Name |

2-[(2,6-dioxocyclohexyl)-phenylmethyl]cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c20-13-8-4-9-14(21)18(13)17(12-6-2-1-3-7-12)19-15(22)10-5-11-16(19)23/h1-3,6-7,17-19H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBGPVUTOJODLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)C(C2C(=O)CCCC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404975 | |

| Record name | 1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55771-10-3 | |

| Record name | 1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis- (CAS Number: 19419-23-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies highlighting its antimicrobial and anticancer properties.

- Molecular Formula : C23H28O4

- Molecular Weight : 368.466 g/mol

- Density : 1.125 g/cm³

- Boiling Point : 534ºC at 760 mmHg

- Flash Point : 235ºC

Antimicrobial Properties

1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis- has demonstrated significant antimicrobial activity. Research indicates that it exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of 1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis-

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 78.12 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Table 2: Anticancer Activity of 1,3-Cyclohexanedione, 2,2'-(phenylmethylene)bis-

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It has been suggested that it may inhibit enzymes involved in critical signaling pathways related to cell growth and survival.

- Enzyme Inhibition : The compound inhibits histone deacetylases (HDACs), which play a role in regulating gene expression.

- Cellular Interaction : It may interact with cellular receptors that modulate cell signaling pathways associated with inflammation and cancer progression.

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of various derivatives of cyclohexanedione compounds against resistant strains of bacteria. The findings indicated that derivatives similar to 1,3-Cyclohexanedione showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new therapeutic agents from this class of compounds .

Study on Anticancer Effects

Another significant investigation focused on the antiproliferative activity of cyclohexanedione derivatives against human cancer cell lines. The study reported that compounds with structural similarities to 1,3-Cyclohexanedione effectively reduced cell viability in HeLa and A549 cells through apoptosis induction mechanisms .

Scientific Research Applications

Organic Synthesis

1,3-Cyclohexanedione derivatives are versatile reagents in organic synthesis due to their active dicarbonyl groups. They participate in various reactions such as:

- Knoevenagel Condensation : This reaction involves the formation of carbon-carbon bonds between aldehydes and active methylene compounds. The compound can serve as a starting material for synthesizing complex molecules through this pathway .

- Michael Addition : The compound can also act as a Michael acceptor in conjugate addition reactions, facilitating the formation of larger molecular frameworks .

Table 1: Synthetic Applications of 1,3-Cyclohexanedione Derivatives

Medicinal Chemistry

The compound exhibits promising biological activities that make it a candidate for drug development:

- Anticancer Activity : Research has demonstrated that derivatives of 1,3-cyclohexanedione possess significant antiproliferative effects against cancer cell lines such as HCT-116 and MCF-7. Specific compounds have shown IC50 values in the low micromolar range, indicating potent activity .

- Antimalarial Properties : Some derivatives have been reported to exhibit antimalarial activity, making them potential candidates for developing new treatments against malaria .

Table 2: Biological Activities of 1,3-Cyclohexanedione Derivatives

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Significant inhibition of cell proliferation | |

| Antimalarial | Potential efficacy against malaria |

Materials Science

The versatility of 1,3-cyclohexanedione extends to materials science:

- Polymer Chemistry : The compound can be used as a building block in the synthesis of polymers with specific properties. Its diketone functionality allows for cross-linking reactions that enhance material durability and performance.

- Catalysis : Recent studies have explored the use of graphitic carbon nitride (g-C3N4·SO3H) as a catalyst for synthesizing derivatives from this compound. This method adheres to green chemistry principles by promoting high yields under mild conditions .

Table 3: Applications in Materials Science

| Application Type | Description | References |

|---|---|---|

| Polymer Synthesis | Used as a building block for durable polymers | |

| Catalysis | Catalytic applications using g-C3N4·SO3H |

Case Study 1: Anticancer Derivatives

A series of derivatives synthesized from 1,3-cyclohexanedione were tested for anticancer activity. The study revealed that certain derivatives exhibited IC50 values between 1.9–7.52 μg/mL against HCT-116 cells, demonstrating their potential as therapeutic agents .

Case Study 2: Green Synthesis Methodology

A novel approach using g-C3N4·SO3H as a catalyst for synthesizing bis-dimedones from 1,3-cyclohexanedione was developed. This method allowed for high selectivity and efficiency while adhering to environmentally friendly practices .

Chemical Reactions Analysis

Knoevenagel-Michael Cascade Reactions

This compound is synthesized via Knoevenagel condensation followed by Michael addition , using aldehydes and dimedone (5,5-dimethylcyclohexane-1,3-dione) as reactants. Key protocols include:

-

Baker’s yeast catalysis : Eco-friendly synthesis under aqueous conditions at room temperature, achieving 95% yield for derivatives like 2,2'-((4-nitrophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) .

-

Methanol-mediated condensation : Reaction of cyclohexane-1,3-dione with aryl aldehydes (e.g., 4-chlorobenzaldehyde) at RT for 4–6 hours, followed by recrystallization .

Table 1: Representative Derivatives Synthesized via Knoevenagel-Michael Reactions

| Compound | Substituent (R) | Yield (%) | Key Spectral Data (IR, NMR) |

|---|---|---|---|

| 1a | Phenyl | 85 | IR: 3388 (OH), 1723 (C=O); HRMS: [M+H]+ 313.1317 |

| 1b | 4-Chlorophenyl | 78 | ¹³C NMR: 192.39 (C=O); HRMS: [M+H]+ 347.1127 |

| 1h | 4-Fluorophenyl | 82 | ¹H NMR: δ 7.15 (d, J=4 Hz); HRMS: [M+H]+ 331.1286 |

Cyclization and Ring-Opening Reactions

-

Ozonolysis of isophorone : Treatment with 4% ozone at 0–2°C yields ketoester intermediates, which undergo recyclization to form 1,3-cyclohexanedione derivatives .

-

Phosphoric acid-mediated cyclization : Adducts from dimethylmalonate anions cyclize efficiently using polyphosphoric acid (PPA) .

Table 2: Comparative Catalytic Performance

| Catalyst | Conditions | Yield (%) | Recyclability (Cycles) |

|---|---|---|---|

| SiO₂ nanoparticles | Solvent-free, 80°C | 95 | 5 |

| Amino-β-cyclodextrins | Aqueous, RT | 58–97 | 8 |

Role of Hydrogen Bonding

In baker’s yeast-catalyzed reactions:

-

Histidine residues activate the aldehyde carbonyl via hydrogen bonding, enhancing electrophilicity at the aldehydic carbon .

-

Aspartic acid anions increase nucleophilicity of dimedone, facilitating 1,4-conjugate addition .

Conformational Dynamics

NMR and molecular modeling reveal:

-

Intramolecular hydrogen bonding stabilizes the bis-cyclohexanedione framework.

-

Substituents at the ortho position disrupt hydrogen bonds, altering conformational exchange rates .

Functionalization and Derivatives

Comparison with Similar Compounds

Key Observations:

Bridging Groups :

- The phenylmethylene bridge (-CH₂-C₆H₅-) in the target compound provides rigidity and steric hindrance, unlike the planar benzylidene (-CH=Ar) groups in analogues .

- Benzylidene derivatives exhibit extended π-conjugation, enhancing UV absorption properties .

Substituent Effects :

Table 2: Catalytic Systems and Reaction Conditions

Preparation Methods

Key Reaction Parameters:

-

Solvent : Methanol

-

Temperature : Room temperature (25°C)

-

Catalyst : None (uncatalyzed)

-

Reaction Time : 4–6 hours

Characterization data for 1a include a melting point of 217–219°C, consistent with literature values. Spectroscopic analysis reveals distinctive IR peaks at 3388 cm⁻¹ (O–H stretch), 2916 cm⁻¹ (C–H stretch), and 1723 cm⁻¹ (C=O stretch). Nuclear magnetic resonance (NMR) spectra further confirm the structure:

-

¹H NMR (CDCl₃, 400 MHz): δ 12.31 (1H, s, enolic OH), 7.21–7.01 (aromatic protons), 5.38 (1H, s, methine proton).

-

¹³C NMR (CDCl₃, 100 MHz): δ 192.39 (carbonyl carbons), 136.55 (aromatic carbons), 33.57 (methylene carbons).

High-resolution mass spectrometry (HRMS) corroborates the molecular formula C₁₉H₁₈O₄, with an observed [M + H]⁺ ion at m/z 313.1317.

| Catalyst System | Solvent | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| FeCl₃·6H₂O/TMSCl/[bmim][BF₄] | EtOH | Reflux, 2–3 hours | 70–90% | |

| Yb(OTf)₃-SiO₂ | Solvent-free | 80°C, 1 hour | 85–95% | |

| HClO₄–SiO₂ | H₂O | Room temperature | 80–88% |

These systems highlight the versatility of Lewis acids and solid-supported catalysts in accelerating the reaction. For instance, Yb(OTf)₃-SiO₂ enables solvent-free conditions and reduced reaction times.

Comparative Analysis of Synthesis Methods

The table below contrasts the conventional and biocatalytic methods for preparing 1a :

The conventional method offers higher reproducibility and well-established characterization, while the biocatalytic approach prioritizes sustainability.

Research Advancements and Optimization

Recent studies have focused on optimizing reaction conditions:

-

Solvent Effects : Methanol’s polarity facilitates enol tautomerization of dimedone, critical for the Knoevenagel step. Polar aprotic solvents like DMF are less effective due to reduced proton availability.

-

Catalyst Loading : While uncatalyzed reactions succeed, adding 10 mol% L-lysine reduces reaction time to 3 hours in aqueous media.

-

Scalability : The conventional method has been scaled to 10 mmol without yield reduction, demonstrating industrial viability .

Q & A

Q. What advanced spectroscopic techniques (e.g., 2D NMR, HRMS) are essential for characterizing complex bis-cyclohexanedione adducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.